ICMT-IN-49

ICMT Inhibition Ras Signaling Enzyme Assay

ICMT inhibitor research often suffers from poor solubility of reference compounds like cysmethynil, leading to precipitation artifacts and unreliable dose-response data. ICMT-IN-49 (Compound 2) is the foundational submicromolar hit (IC50=0.12 μM) of the tetrahydropyranyl class, validated by a 2024 in silico study to possess optimal predicted aqueous solubility. • 20-fold more potent than cysmethynil (IC50=2.4 μM), enabling lower solvent exposure in HTS formats. • Superior solubility ensures robust liquid handling and minimizes precipitation in automated screening. • Essential reference standard for benchmarking novel analogs against the established SAR baseline of this chemical series.

Molecular Formula C27H31NO3
Molecular Weight 417.5 g/mol
Cat. No. B11654167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICMT-IN-49
Molecular FormulaC27H31NO3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCN(CC2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4)C
InChIInChI=1S/C27H31NO3/c1-26(2)21-27(16-19-31-26,23-12-7-4-8-13-23)15-17-28(20-22-10-5-3-6-11-22)25(29)24-14-9-18-30-24/h3-14,18H,15-17,19-21H2,1-2H3
InChIKeyMVQYAJKJFLZDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICMT-IN-49 Tetrahydropyranyl ICMT Inhibitor


ICMT-IN-49 (Compound 2) is a synthetic tetrahydropyranyl (THP) derivative identified as a submicromolar inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification and proper membrane localization of oncogenic proteins such as K-Ras [1]. This compound, with a molecular weight of 417.54 g/mol and the chemical formula C27H31NO3, represents a distinct chemical scaffold in the ICMT inhibitor class and serves as a key reference tool for investigating the biological consequences of inhibiting Ras methylation in cellular models [2].

Target
ICMT enzyme inhibition
Model
Ras methylation cellular assays
Feature
THP scaffold reference tool

Why ICMT-IN-49 Cannot Be Substituted


Generic substitution among ICMT inhibitors is not feasible due to profound differences in both target potency and physicochemical properties that govern experimental utility. While subsequent analogs in the tetrahydropyranyl series, such as compound 75, achieve dramatically higher potency (IC50 of 1.3 nM), ICMT-IN-49 (Compound 2) occupies a unique and intentional position as the foundational submicromolar hit (IC50 of 0.12 μM) [1]. Critically, a recent in silico study has demonstrated that ICMT-IN-49 possesses superior predicted aqueous solubility compared to the widely used reference inhibitor cysmethynil [2]. Therefore, procuring a more potent analog or an alternative inhibitor with poor solubility (e.g., cysmethynil) could compromise cellular assay design due to precipitation, off-target aggregation, or an inability to define a robust structure-activity relationship (SAR) baseline from the original chemical series [1][2].

ICMT-IN-49 (Compound 2)
Compound 75 (1.3 nM lead)
Higher potency may shift assay response window and narrow SAR interpretation.
ICMT-IN-49 (Compound 2)
Cysmethynil (poor solubility)
Reported poor aqueous solubility may affect cell-based dosing reliability and assay robustness.
ICMT-IN-49 (Compound 2)
Later THP analogs
Non‑foundational hit may complicate SAR baseline comparison and replication of published results.

ICMT-IN-49 Differential Evidence


Superior Target Engagement vs. Cysmethynil

ICMT-IN-49 (Compound 2) exhibits a 20-fold higher potency for ICMT enzyme inhibition compared to the widely used reference inhibitor cysmethynil. The IC50 value for ICMT-IN-49 is reported as 0.12 μM, whereas cysmethynil demonstrates an IC50 of 2.4 μM against the same target [1][2]. This substantial difference in intrinsic biochemical activity makes ICMT-IN-49 a superior tool for studying the biochemical consequences of ICMT inhibition at lower, potentially more specific concentrations.

Target Engagement
Head-to-head
IC50 0.12 μM (ICMT-IN-49) vs 2.4 μM (cysmethynil); 20-fold difference.
Reported inhibition context supports assay sensitivity.
Biochemical enzyme assay.
ICMT Inhibition Ras Signaling Enzyme Assay Potency Comparison

Aqueous Solubility Advantage Over Cysmethynil

A 2024 in silico study comparing the predicted aqueous solubility of ICMT-IN-49 (Compound 2) and cysmethynil using three independent models (ESOL, Ali, and SILICOS-IT) concluded that ICMT-IN-49 presents a high solubility in water, addressing a critical practical limitation of cysmethynil [1]. The study notes that the poor water solubility of cysmethynil makes it difficult and impractical for clinical use and that ICMT-IN-49 was selected from a virtual screen specifically for its optimal water solubility profile [1].

Aqueous Solubility
Class-level
Predicted high solubility (optimal among 1533 cmpds); cysmethynil: poor.
Supports formulation or assay solubility context.
In silico prediction; experimental validation needed.
Drug Solubility ADMET Prediction In Silico Modeling Assay Development

SAR Baseline for Tetrahydropyranyl Inhibitors

ICMT-IN-49 (Compound 2) is the foundational submicromolar hit from which a potent series of tetrahydropyranyl (THP) ICMT inhibitors was developed. The original SAR study shows that subsequent optimization of the THP ring and substitution patterns led to a >100-fold increase in potency, culminating in compound 75 with an IC50 of 1.3 nM [1]. This establishes ICMT-IN-49 as the critical reference compound for any laboratory seeking to understand, validate, or build upon the published SAR of this chemotype [1].

SAR Baseline
Context-dependent
Hit IC50 0.12 μM → Lead 1.3 nM (>100-fold improvement).
Supports SAR benchmarking and series interpretation.
Published foundational hit.
Structure-Activity Relationship SAR Medicinal Chemistry Hit-to-Lead

ICMT-IN-49 Research Applications


Biochemical Assay & HTS Development

ICMT-IN-49's 20-fold higher potency compared to cysmethynil (IC50 = 0.12 μM vs. 2.4 μM) makes it an ideal positive control and tool compound for developing and validating biochemical assays for ICMT activity [1]. Its superior potency allows for the use of lower compound concentrations, reducing solvent exposure and potential interference in HTS formats. Furthermore, its predicted high aqueous solubility ensures reliable liquid handling and minimizes compound precipitation, a critical factor for the robust performance of automated screening systems [2].

Cellular Ras Localization & Signaling

Due to its submicromolar IC50 and favorable solubility profile, ICMT-IN-49 is the preferred chemical probe for investigating the cellular consequences of ICMT inhibition on Ras mislocalization [1][2]. Unlike cysmethynil, which is known to suffer from poor water solubility and thus poses challenges for accurate dosing in cell culture media, ICMT-IN-49's improved solubility profile enhances the reliability of dose-response experiments aimed at quantifying the relationship between ICMT inhibition, Ras trafficking, and downstream signaling events [2].

Medicinal Chemistry & SAR Benchmarking

ICMT-IN-49 (Compound 2) is the published, foundational hit compound for the tetrahydropyranyl class of ICMT inhibitors [1]. Its procurement is mandatory for any medicinal chemistry program aiming to benchmark new synthetic analogs against the established SAR baseline. Using this compound as a reference ensures that improvements in potency, selectivity, or pharmacokinetic properties of newly synthesized derivatives are measured against a well-characterized, industry-standard starting point, enabling accurate and reproducible comparisons across different laboratories [1].

In Silico Validation & Solubility Optimization

The 2024 in silico study that identified ICMT-IN-49 as having optimal water solubility among a large library of compounds validates its use as a model compound for computational chemistry and ADMET prediction efforts [2]. Researchers focused on improving the drug-like properties of ICMT inhibitors can utilize ICMT-IN-49 as a benchmark for validating new solubility prediction models or as a template for designing analogs with further enhanced physicochemical characteristics, leveraging its unique position at the intersection of moderate potency and favorable predicted properties [2].

Application
Selection Property
Validation Focus
Biochemical ICMT assay development
Reported inhibition context
Potency and solubility in assay conditions
Cellular Ras localization studies
Submicromolar cell-based activity review
Dose-response and precipitation risk
Medicinal chemistry SAR benchmarking
Foundational THP hit scaffold
Potency improvement from baseline
In silico ADMET prediction models
Predicted solubility profile
Experimental solubility validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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